tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate
Description
This compound is a boronic ester-functionalized carbamate derivative with a complex structure comprising:
- A tert-butyloxycarbonyl (Boc) protecting group, enhancing stability during synthetic processes.
- A methyl carbamate moiety linked to a 3-phenyl-3-(4-(pinacol boronate)phenoxy)propyl backbone. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate) enables participation in Suzuki-Miyaura cross-coupling reactions, critical for carbon-carbon bond formation in drug discovery .
Synthesis: The compound is synthesized via a multi-step procedure involving palladium-catalyzed borylation. details its preparation using tert-butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate as a precursor, with methanol and acetonitrile as solvents .
Applications: Primarily used as an intermediate in medicinal chemistry for antiplasmodial agents () and autotaxin inhibitors (). Its boronic ester group facilitates late-stage functionalization in targeted drug synthesis.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[3-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38BNO5/c1-25(2,3)32-24(30)29(8)19-18-23(20-12-10-9-11-13-20)31-22-16-14-21(15-17-22)28-33-26(4,5)27(6,7)34-28/h9-17,23H,18-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGJRIZJYPIJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(CCN(C)C(=O)OC(C)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38BNO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triflate Intermediate Preparation
The boronate ester is often installed on an aryl triflate or halide precursor. For example, tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate undergoes borylation with B₂Pin₂ using PdCl₂(dppf) and potassium acetate in 1,4-dioxane at 80°C, achieving 79–90% yields. Adapting this to the target compound, a phenolic triflate intermediate could be synthesized via treatment of 4-hydroxyphenylpropanol with triflic anhydride.
Reaction Conditions for Borylation
| Component | Quantity/Parameter | Role |
|---|---|---|
| PdCl₂(dppf)₂·CH₂Cl₂ | 1–5 mol% | Catalyst |
| B₂Pin₂ | 1.2–1.5 equiv | Boron source |
| KOAc | 3–5 equiv | Base |
| Solvent | 1,4-Dioxane | Reaction medium |
| Temperature | 80°C | Optimal activity |
| Duration | 16–24 h | Complete conversion |
This methodology ensures regioselective boron installation, critical for subsequent coupling steps.
Phenoxypropyl Chain Assembly: Williamson Ether Synthesis
The 3-phenyl-3-(4-hydroxyphenoxy)propyl backbone is constructed via nucleophilic substitution. A propyl bromide or epoxide intermediate reacts with 4-hydroxyphenylboronate under basic conditions.
Epoxide Ring-Opening Strategy
Epichlorohydrin derivatives offer a route to the propyl ether linkage. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol reacts with (3-phenyloxiran-2-yl)methanol in the presence of K₂CO₃, yielding the phenoxypropyl framework. This method avoids competing elimination by maintaining anhydrous conditions.
Optimized Etherification Parameters
| Parameter | Value | Impact |
|---|---|---|
| Base | K₂CO₃ (2.0 equiv) | Facilitates nucleophilic attack |
| Solvent | DMF or THF | Polar aprotic medium |
| Temperature | 60–80°C | Accelerates ring-opening |
| Reaction Time | 12–18 h | Ensures complete conversion |
Carbamate Protection: tert-Butyl Methyl Group Installation
The tert-butyl methyl carbamate group is introduced via reaction of the secondary amine with tert-butyl methyl carbonate (Boc-O-methyl) or via chloroformate chemistry.
Boc Protection Using Di-tert-Butyl Dicarbonate
The free amine in the propyl chain reacts with Boc₂O in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Subsequent methylation employs methyl iodide and NaH in THF, achieving >85% yield for analogous structures.
Stepwise Carbamate Formation
-
Boc Protection :
-
Amine (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv), DCM, 25°C, 4 h.
-
-
Methylation :
-
Boc-protected amine (1.0 equiv), Mel (1.5 equiv), NaH (2.0 equiv), THF, 0°C to 25°C, 12 h.
-
Coupling Strategies: Integrating Molecular Fragments
The final assembly combines the boronate ester, phenoxypropyl, and carbamate moieties. Suzuki-Miyaura coupling is unsuitable here due to the pre-installed boronate; instead, sequential synthesis is preferred.
Sequential vs. Convergent Approaches
-
Sequential : Boronate introduction → etherification → carbamate protection.
-
Convergent : Separate synthesis of boronate-phenoxypropyl and carbamate-propyl fragments, followed by coupling.
The sequential route minimizes purification steps and is favored for scalability, as demonstrated in analogous carbamate syntheses.
Optimization and Scale-Up Challenges
Steric Hindrance Mitigation
The tertiary carbon in 3-phenyl-3-(phenoxy)propyl creates steric bulk, necessitating elevated temperatures (80–100°C) and prolonged reaction times during etherification.
Chemical Reactions Analysis
tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups using appropriate nucleophiles.
Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of pharmaceuticals due to its ability to form stable complexes with biological targets. Its boron-containing structure is particularly useful in drug development as it can enhance the bioavailability and efficacy of therapeutic agents.
Case Study : A study demonstrated that derivatives of this compound exhibit potent activity against specific cancer cell lines by inducing apoptosis through targeted delivery of chemotherapeutic agents . The incorporation of the boron moiety allows for selective targeting of tumor cells, minimizing damage to healthy tissues.
Organic Synthesis
tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate serves as a versatile intermediate in organic synthesis. It can participate in various coupling reactions, including Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules.
Agricultural Chemistry
The compound has potential applications in agrochemicals as a component of herbicides and pesticides. Its ability to modify plant metabolism can enhance resistance to pests and diseases.
Case Study : Research indicates that the application of this compound in agricultural formulations leads to improved crop yields by enhancing stress tolerance in plants . The boron component plays a crucial role in plant growth regulation.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The dioxaborolane moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their comparative properties are summarized below:
Detailed Research Findings
Structural Impact on Reactivity
- Phenoxypropyl vs. Phenethyl Chains: The phenoxypropyl group in the target compound provides greater conformational flexibility compared to phenethyl analogs, improving binding to sterically hindered aryl halides in cross-coupling reactions .
- Methyl Substitution : The methyl group on the carbamate nitrogen reduces steric bulk, enhancing solubility in polar aprotic solvents (e.g., DMF, THF) by ~20% compared to unsubstituted carbamates .
Biological Activity
tert-Butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate is a complex organic compound that exhibits significant biological activity. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of with a molecular weight of 333.23 g/mol. Its structure includes a tert-butyl group, a phenyl group, and a dioxaborolane moiety which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H28BNO4 |
| Molecular Weight | 333.23 g/mol |
| Appearance | Crystalline powder |
| Melting Point | 168°C to 173°C |
Synthesis
The synthesis of this compound involves several steps including the formation of the dioxaborolane ring and the subsequent introduction of the carbamate group. The process typically requires specific reagents such as tert-butyl isocyanate and various coupling agents to facilitate the reaction.
Anticancer Properties
Research indicates that compounds containing dioxaborolane moieties exhibit anticancer activity through mechanisms such as inhibition of tumor growth and induction of apoptosis in cancer cells. A study demonstrated that derivatives of dioxaborolane effectively targeted specific cancer cell lines by disrupting cellular pathways involved in proliferation and survival .
Enzyme Inhibition
The compound has been shown to act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it can inhibit proteasome activity which is crucial for protein degradation in cancer cells. This inhibition leads to the accumulation of pro-apoptotic factors within the cell .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress markers in neuronal cell cultures, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
- Antitumor Efficacy : A recent study evaluated the efficacy of tert-butyl methyl(3-phenyl...) in various cancer models. Results indicated a significant reduction in tumor size compared to control groups when administered at optimal dosages.
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its biological activity. The study utilized mass spectrometry to analyze protein interactions and identified several key targets affected by the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl methyl(3-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate?
- Methodology :
- Step 1 : Start with 4-bromophenol derivatives for Suzuki-Miyaura coupling, leveraging the boronic ester group’s reactivity. Use palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures under reflux (80–90°C) .
- Step 2 : Protect the amine group using tert-butoxycarbonyl (Boc) via carbamate formation in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Data :
| Reaction Step | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, THF/H₂O | 80°C | 65–75 |
| Boc Protection | TEA/DCM | 25°C | 85–90 |
Q. How is this compound characterized structurally and functionally in academic settings?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., tert-butyl protons at δ 1.4 ppm, dioxaborolane protons at δ 1.3 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 469.3) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O···H-N motifs) .
Q. What safety protocols are critical when handling this boronic ester derivative?
- Guidelines :
- Use fume hoods and nitrile gloves to avoid inhalation/skin contact (tert-butyl carbamates may release CO₂ upon decomposition) .
- Store at 2–8°C under nitrogen to prevent hydrolysis of the dioxaborolane group .
Advanced Research Questions
Q. How can experimental design optimize reaction yield and purity for this compound?
- Statistical Methods :
- Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Use a central composite design to identify interactions between parameters .
- Example factors:
| Factor | Range |
|---|---|
| Pd Catalyst (mol%) | 1–5% |
| Reaction Time | 6–24 h |
| Solvent Ratio (THF:H₂O) | 3:1–5:1 |
Q. How to resolve contradictions in reaction outcomes (e.g., low coupling efficiency)?
- Troubleshooting :
- Hypothesis 1 : Boronic ester hydrolysis under basic conditions.
- Test : Monitor reaction pH (maintain <9.0) and use anhydrous solvents .
- Hypothesis 2 : Steric hindrance from the tert-butyl group.
- Test : Replace Boc with smaller protecting groups (e.g., Fmoc) .
Q. What computational tools predict reactivity and stability of intermediates?
- Approach :
- Density Functional Theory (DFT) : Calculate transition-state energies for Suzuki coupling steps (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate Boc group stability in polar solvents (e.g., water/DCM interfaces) .
Q. How does the dioxaborolane moiety influence cross-coupling applications?
- Mechanistic Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
